molecular formula C9H10N2O3S2 B14219613 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole CAS No. 827599-12-2

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole

Katalognummer: B14219613
CAS-Nummer: 827599-12-2
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: LRKPWXMHVBSVLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with methylsulfanyl and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate methylsulfanyl and nitro-substituted reagents. One common method involves the condensation of 2-aminophenol with methylsulfanyl-substituted aldehydes or ketones in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Iron powder in acetic acid, catalytic hydrogenation

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzoxazole derivatives

Wissenschaftliche Forschungsanwendungen

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Wirkmechanismus

The mechanism of action of 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methylsulfanyl groups. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Bis(methylsulfanyl)propane
  • 2,2-Bis(hydroxymethyl)propionate
  • 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)

Uniqueness

2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is unique due to the presence of both methylsulfanyl and nitro groups on the benzoxazole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

827599-12-2

Molekularformel

C9H10N2O3S2

Molekulargewicht

258.3 g/mol

IUPAC-Name

2,2-bis(methylsulfanyl)-5-nitro-3H-1,3-benzoxazole

InChI

InChI=1S/C9H10N2O3S2/c1-15-9(16-2)10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5,10H,1-2H3

InChI-Schlüssel

LRKPWXMHVBSVLM-UHFFFAOYSA-N

Kanonische SMILES

CSC1(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.